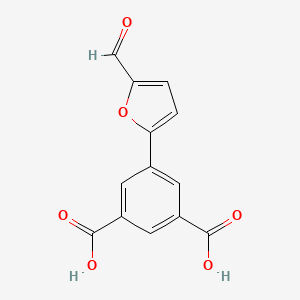
5-(5-formyl-2-furyl)isophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-formyl-2-furyl)isophthalic acid (FFIA) is a chemical compound that has gained attention in scientific research due to its unique properties. FFIA is a versatile molecule that can be synthesized using various methods and has potential applications in several fields, including materials science, biochemistry, and medicine.
作用机制
The mechanism of action of 5-(5-formyl-2-furyl)isophthalic acid is not fully understood, but it is believed to be due to its ability to interact with biological molecules such as proteins and nucleic acids. This compound can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and function. It can also intercalate into DNA, leading to changes in DNA structure and function.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One of the main advantages of using 5-(5-formyl-2-furyl)isophthalic acid in lab experiments is its versatility. This compound can be easily synthesized using various methods and can be modified to suit different experimental needs. This compound is also stable and can be stored for long periods without degradation. However, one of the limitations of using this compound in lab experiments is its solubility. This compound is poorly soluble in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for research involving 5-(5-formyl-2-furyl)isophthalic acid. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the use of this compound in the development of new materials for optoelectronic devices. Additionally, there is potential for this compound to be used in the development of new therapeutics for a range of diseases, including Alzheimer's disease and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
5-(5-formyl-2-furyl)isophthalic acid can be synthesized using various methods, including palladium-catalyzed coupling reactions, Suzuki-Miyaura coupling reactions, and Sonogashira coupling reactions. The most common method for synthesizing this compound involves the reaction of 5-bromo-2-furaldehyde with isophthalic acid in the presence of a palladium catalyst. This method yields high purity this compound with a good yield.
科学研究应用
5-(5-formyl-2-furyl)isophthalic acid has potential applications in several fields of scientific research due to its unique properties. It has been used as a building block for the synthesis of conjugated polymers, which have potential applications in optoelectronic devices. This compound has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions. In biochemistry, this compound has been used as a molecular probe to study protein-protein interactions and as a tool for the detection of enzyme activity.
属性
IUPAC Name |
5-(5-formylfuran-2-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-6-10-1-2-11(19-10)7-3-8(12(15)16)5-9(4-7)13(17)18/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWERSVSIMNIHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)



![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)




![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5714232.png)
![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714234.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide](/img/structure/B5714242.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)